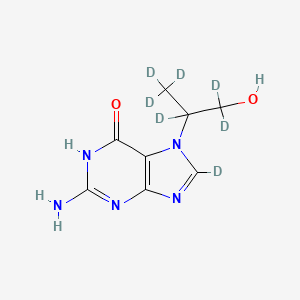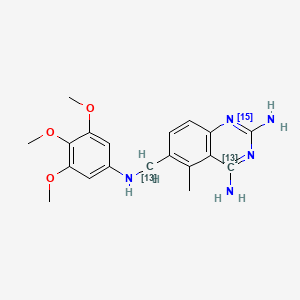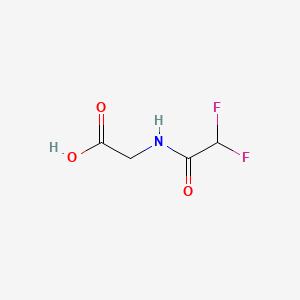
Physaminimin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physaminimin D is a natural product with the molecular formula C29H40O8 and a molecular weight of 516.62 g/mol . It is primarily used in scientific research related to life sciences . This compound is derived from the genus Physalis, which is known for its diverse chemical constituents and biological activities .
Méthodes De Préparation
Physaminimin D is typically obtained from natural sources, specifically from plants in the genus Physalis . The preparation methods involve extraction and purification processes.
Analyse Des Réactions Chimiques
Physaminimin D, like other withanolides, undergoes various chemical reactions. These reactions include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Physaminimin D has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of withanolides.
Industry: It is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of Physaminimin D involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating various signaling pathways and molecular targets, including enzymes and receptors involved in inflammation and cancer . the detailed molecular mechanisms are still under investigation.
Comparaison Avec Des Composés Similaires
Physaminimin D is part of the withanolide family, which includes a variety of similar compounds such as:
- Withaferin A
- Withanolide A
- Withanolide D
These compounds share similar chemical structures and biological activities but differ in their specific molecular modifications and biological effects . This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits.
Propriétés
Formule moléculaire |
C29H40O8 |
|---|---|
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
(1R,2S,3S,5S,6R,8R,9R,12S,13R,18R,19R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-3,18,19-trihydroxy-8-methoxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-15-en-14-one |
InChI |
InChI=1S/C29H40O8/c1-14-11-22(36-24(33)15(14)2)27(4)19-13-18(30)23-16-12-21(32)29(34)9-6-7-20(31)26(29,3)17(16)8-10-28(19,23)25(35-5)37-27/h6-7,16-19,21-23,25,30,32,34H,8-13H2,1-5H3/t16-,17+,18+,19-,21-,22-,23-,25-,26+,27-,28+,29+/m1/s1 |
Clé InChI |
NPXYPNIBFMPFKU-VOMTZECLSA-N |
SMILES isomérique |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3C[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@]6([C@@]5(C(=O)C=CC6)C)O)O)[C@@H](O2)OC)O)C)C |
SMILES canonique |
CC1=C(C(=O)OC(C1)C2(C3CC(C4C3(CCC5C4CC(C6(C5(C(=O)C=CC6)C)O)O)C(O2)OC)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester](/img/structure/B15293940.png)



![1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol](/img/structure/B15293977.png)

![alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester](/img/structure/B15293990.png)
![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-deuterio-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-oxobutanoic acid;hydrate](/img/structure/B15293992.png)




![3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid](/img/structure/B15294011.png)

